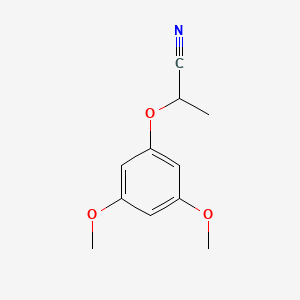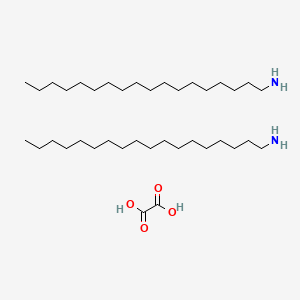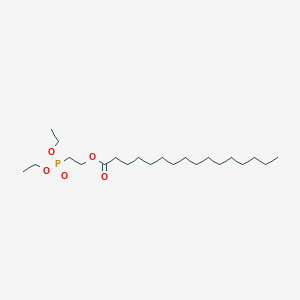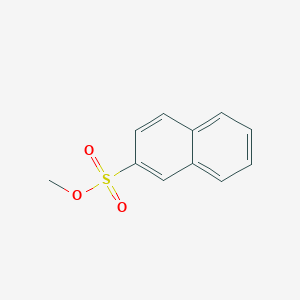
Iridium--manganese (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–manganese (1/1) is a compound formed by the combination of iridium and manganese in equal proportions. This compound is known for its unique properties, particularly in the field of magnetism and catalysis. Iridium is a transition metal known for its high density and corrosion resistance, while manganese is recognized for its role in various biological and industrial processes. The combination of these two elements results in a compound with significant potential in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iridium–manganese (1/1) typically involves the use of high-temperature solid-state reactions. One common method is to mix iridium and manganese powders in stoichiometric amounts and heat them in a controlled atmosphere. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, the production of iridium–manganese (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Iridium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of iridium and manganese, while reduction may yield pure iridium and manganese metals .
Applications De Recherche Scientifique
Iridium–manganese (1/1) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which iridium–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s high surface area and unique electronic properties enable it to facilitate various chemical reactions efficiently. In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Iridium–manganese (1/1) can be compared with other similar compounds, such as:
Iridium–platinum (1/1): Known for its high catalytic activity and stability, particularly in fuel cell applications.
Manganese–cobalt (1/1): Used in battery technology due to its excellent electrochemical properties.
Iridium–rhodium (1/1): Recognized for its use in high-temperature applications and its resistance to corrosion.
The uniqueness of iridium–manganese (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
12142-03-9 |
|---|---|
Formule moléculaire |
IrMn |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
iridium;manganese |
InChI |
InChI=1S/Ir.Mn |
Clé InChI |
SHMWNGFNWYELHA-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)


amino}benzoate](/img/structure/B14730682.png)


![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
